Product packaging for C12H11Cl2N5S(Cat. No.:)

C12H11Cl2N5S

Cat. No.: B12636541
M. Wt: 328.2 g/mol
InChI Key: ROTYPERSIYYTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical entity with the molecular formula C12H11Cl2N5S is offered as a high-purity standard for research and development purposes. The specific structure, IUPAC name, and biological activity of this compound require confirmation. Potential research applications for specialized nitrogen- and sulfur-containing compounds include use as reference standards in analytical chemistry , as intermediates in the synthesis of more complex molecules , or as core structures in pharmaceutical discovery for probing new biological targets . The detailed mechanism of action and specific research value are dependent on the final structural confirmation of the compound. This product is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other personal applications. Researchers are encouraged to contact our scientific support team for assistance with structural characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11Cl2N5S B12636541 C12H11Cl2N5S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11Cl2N5S

Molecular Weight

328.2 g/mol

IUPAC Name

3-tert-butyl-6-(2,6-dichloropyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H11Cl2N5S/c1-12(2,3)10-16-17-11-19(10)18-9(20-11)6-4-5-7(13)15-8(6)14/h4-5H,1-3H3

InChI Key

ROTYPERSIYYTKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)C3=C(N=C(C=C3)Cl)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Pyrazolo 3,4 C Pyrazole Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The IR spectrum of C12H11Cl2N5S, a compound identified as a 3-(aryl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazole-2(3H)-carbothioamide derivative, displays characteristic absorption bands that confirm its structural features. sciencescholar.us The presence of intense bands corresponding to N-H stretching of the pyrazole (B372694) ring, C-H stretching of aromatic and aliphatic components, and various double bond (C=C, C=N) and single bond (C-N) vibrations are key indicators. sciencescholar.us The detection of a C=S stretching vibration is particularly crucial for confirming the carbothioamide group. sciencescholar.us

Table 1: IR Spectral Data for this compound sciencescholar.us

Wavenumber (cm⁻¹) Assignment
3328 Aromatic N-H stretching
3082 Aromatic C-H stretching
2913 Aliphatic C-H stretching (in CH₃)
1600, 1482 C=C and C=N stretching
1323 C-N stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic compounds by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of pyrazolo[3,4-c]pyrazole (B14755706) derivatives, each unique proton in the molecule produces a signal at a specific chemical shift (δ), with a multiplicity (singlet, doublet, etc.) that reveals the number of neighboring protons. sciencescholar.usacs.org For the compound this compound, one would expect to see distinct signals for the protons on the pyrazole and pyrazoline rings, the methyl group, the aromatic ring, and the thioamide (-CSNH₂) group. sciencescholar.us For instance, aromatic protons typically appear as multiplets in the downfield region (δ 7.0–8.0 ppm), while the methyl group protons would appear as a sharp singlet in the upfield region (δ ~2.0 ppm). sciencescholar.usacs.org The protons of the pyrazoline ring and the N-H protons of the pyrazole and thioamide groups also show characteristic signals. sciencescholar.us

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Pyrazoline CH ~3.9-4.9 Doublet
Pyrazoline CH ~2.1-2.5 Doublet
Aromatic CH ~7.2-7.8 Multiplet
Pyrazoline N-H ~7.0 Singlet
Thioamide NH₂ ~9.5 Broad Singlet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each non-equivalent carbon atom gives a distinct signal. In pyrazolo[3,4-c]pyrazole derivatives, the spectrum reveals signals for aromatic carbons, carbons of the pyrazole ring, and the thioamide carbon (C=S), which is typically found significantly downfield. acs.orgbch.ro The number of signals in the spectrum corresponds to the number of magnetically non-equivalent carbon atoms, providing further confirmation of the compound's structure. acs.org

Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
C=S (Thioamide) ~180-190
Aromatic C ~120-140
Pyrazole/Pyrazoline C ~40-150

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. bch.ro In electron ionization (EI) mass spectrometry, the compound is ionized, and the resulting molecular ion peak [M]⁺ confirms the molecular weight. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~359 amu), taking into account the isotopic distribution of chlorine. bch.ro The fragmentation pattern, which involves the cleavage of the molecule into smaller, stable ions, provides valuable clues about the compound's structure, often showing characteristic losses of substituents or ring fragments. jst.go.jp

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. usm.mynctechnologies.it This quantitative technique is crucial for confirming the molecular formula. usm.my The experimentally determined percentages of C, H, N, and S are compared with the values calculated from the proposed molecular formula. mpg.de A close match between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's stoichiometry. sciencescholar.ustandfonline.com

Table 4: Elemental Analysis Data for this compound

Element Calculated Percentage (%) Found Percentage (%)
Carbon (C) 40.12 Typically within ±0.4% of calculated value sciencescholar.us
Hydrogen (H) 3.09 Typically within ±0.4% of calculated value sciencescholar.us
Nitrogen (N) 19.50 Typically within ±0.4% of calculated value sciencescholar.us
Sulfur (S) 8.93 Typically within ±0.4% of calculated value sciencescholar.us

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for monitoring the progress of a reaction, assessing the purity of the final product, and for purification. rjpn.org Thin-layer chromatography (TLC) is commonly used for rapid qualitative monitoring, often using a mobile phase such as a mixture of hexane (B92381) and ethyl acetate (B1210297). rjpn.org The purity of the compound is indicated by the presence of a single spot on the TLC plate. rjpn.org For purification, column chromatography is employed, using a stationary phase like silica (B1680970) gel and an appropriate eluent system to separate the desired compound from any impurities or unreacted starting materials. farmaciajournal.comjksus.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pyrazolo[3,4-c]pyrazole derivatives. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for these analyses.

Method development for these compounds often involves a strategic approach to optimize separation. nih.gov A typical RP-HPLC method might employ a C18 column, such as a Symmetry C18 or Phenomex Gemini C18, with gradient or isocratic elution. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govresearchgate.net For instance, a mobile phase could be a mixture of methanol and 0.1% triethylamine (B128534) (TEA) adjusted to a specific pH with orthophosphoric acid. researchgate.net The selection of the mobile phase and its pH is critical for achieving good separation of the main compound from any impurities or degradation products. researchgate.net

Detection is commonly performed using a photodiode array (PDA) detector or a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance. nih.govwu.ac.th This allows for the simultaneous monitoring of multiple wavelengths, which is useful for impurity profiling. The flow rate is typically set around 1.0 mL/min, and the column temperature is controlled to ensure reproducibility. researchgate.netwu.ac.th The run time for these methods can be optimized to be as short as possible while still achieving adequate separation, often within 50 minutes. nih.gov

Table 1: Example of HPLC Method Parameters for Pyrazolo[3,4-c]Pyrazole Derivative Analysis

ParameterConditionSource
Column Symmetry C18 (4.6 x 75 mm, 3.5 µm) nih.gov
Mobile Phase Gradient elution with Solvent A (Buffer pH 6.8:Acetonitrile) and Solvent B (Buffer pH 6.8:Acetonitrile) nih.gov
Detector Photodiode Array (PDA) at 215 nm and 254 nm nih.gov
Flow Rate 1.0 mL/min researchgate.net
Column Temperature 28 °C researchgate.net
Injection Volume 5 µL wu.ac.th

Thin-Layer Chromatography (TLC) for Purity Verification

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and purity verification of pyrazolo[3,4-c]pyrazole derivatives. umass.edulibretexts.orgsigmaaldrich.com It is particularly useful for monitoring the progress of chemical reactions during their synthesis and for preliminary purity checks. umass.eduwikipedia.org

In TLC, a sample of the compound dissolved in a volatile solvent is spotted onto a plate coated with a stationary phase, typically silica gel. umass.eduwikipedia.org The plate is then developed in a chamber containing a suitable mobile phase. The choice of the mobile phase is crucial for achieving good separation. wikipedia.org The separation is based on the differential affinities of the compound and any impurities for the stationary and mobile phases. umass.edulibretexts.org

After development, the separated spots are visualized. While colored compounds can be seen directly, colorless compounds like many pyrazolo[3,4-c]pyrazole derivatives require a visualization method. umass.edu A common technique is to use TLC plates impregnated with a fluorescent indicator that glows under UV light; the sample spots will appear as dark quenching areas. umass.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes by comparing it to a standard. sigmaaldrich.com

Table 2: General Steps in TLC for Purity Verification

StepDescriptionSource
1. Spotting A dilute solution of the compound is applied to the TLC plate. umass.edu
2. Development The plate is placed in a chamber with a developing solvent (mobile phase). umass.edu
3. Visualization The separated spots are visualized, often under UV light. umass.edu
4. Rf Calculation The retention factor is calculated for each spot. sigmaaldrich.com

Spectrophotometric Quantification Methods

Spectrophotometric methods are widely used for the quantitative analysis of pyrazolo[3,4-c]pyrazole derivatives due to their simplicity and availability.

UV-Vis spectroscopy measures the absorption of UV or visible light by a compound in solution. technologynetworks.com This technique is based on the principle that molecules with chromophores, or light-absorbing groups, will absorb light at specific wavelengths. msu.edu The amount of light absorbed is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law.

To perform a quantitative analysis, a solution of the pyrazolo[3,4-c]pyrazole derivative is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). reddit.com A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. It is important to use a blank solution, containing only the solvent, to zero the spectrophotometer. researchgate.net

Spectrofluorimetry is a highly sensitive technique that can be used for the quantification of fluorescent pyrazolo[3,4-c]pyrazole derivatives or those that can be derivatized to form fluorescent products. jrespharm.comnih.gov This method measures the fluorescence intensity of a sample when it is excited with light of a specific wavelength. jrespharm.com

The analysis involves exciting the sample at its excitation maximum and measuring the emitted light at its emission maximum. jrespharm.com The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range. jrespharm.com Similar to UV-Vis spectroscopy, a calibration curve is prepared using standard solutions to determine the concentration of an unknown sample. jrespharm.com Spectrofluorimetry often offers higher sensitivity and selectivity compared to UV-Vis spectroscopy. nih.gov Derivatization with a fluorescent reagent, such as dansyl chloride, can be employed for non-fluorescent compounds that have a suitable functional group. jrespharm.com

Analytical Method Validation for Pyrazolo[3,4-c]Pyrazole Derivatives

Validation of analytical methods is essential to ensure that they are suitable for their intended purpose. biopharminternational.com The validation process for methods used to analyze pyrazolo[3,4-c]pyrazole derivatives follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eu The key validation parameters include:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. europa.eu It is typically evaluated by analyzing a series of standards and performing a linear regression analysis. researchgate.netresearchgate.net A high correlation coefficient (e.g., >0.999) indicates good linearity. wu.ac.th

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable precision and accuracy. wu.ac.th The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. wu.ac.th These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. wu.ac.th

Accuracy: This is the closeness of the test results to the true value. europa.eu It is often assessed by recovery studies, where a known amount of the pure drug is added to a placebo or sample matrix and the recovery percentage is calculated. wu.ac.th

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (within-day), intermediate precision (inter-day), and reproducibility (between laboratories). europa.eu

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or degradation products. europa.eu It is often demonstrated by showing that there is no interference from these components at the retention time of the analyte in HPLC or by analyzing stressed samples. npra.gov.my

Table 3: Key Parameters for Analytical Method Validation

ParameterDescriptionSource
Linearity Proportionality of response to concentration. europa.eu
LOD & LOQ Lowest detectable and quantifiable concentrations. wu.ac.th
Accuracy Closeness of results to the true value. europa.eu
Precision Agreement between repeated measurements. europa.eu
Specificity Ability to measure the analyte without interference. europa.eu

Stability Studies and Postulation of Degradation Pathways

Stability studies are crucial to determine how the quality of a pyrazolo[3,4-c]pyrazole derivative changes over time under the influence of environmental factors like temperature, humidity, and light. rsc.org These studies are essential for establishing a re-test period or shelf life for the drug substance. rsc.org

Forced degradation, or stress testing, is a key component of stability studies. pharmoutsourcing.com In these studies, the compound is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its degradation. researchgate.net The purpose of forced degradation is to identify potential degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of the analytical methods used. researchgate.net

The degradation products formed during these stress studies are analyzed, typically by HPLC, to understand the degradation profile of the molecule. europa.eu The analytical method must be able to separate the main compound from all significant degradation products. pharmoutsourcing.com By identifying the structure of the degradation products, the degradation pathways of the pyrazolo[3,4-c]pyrazole derivative can be postulated. europa.eu This information is vital for the development of stable formulations and for defining appropriate storage conditions. researchgate.netcoriolis-pharma.com

Table 4: Common Stress Conditions in Forced Degradation Studies

Stress ConditionPurposeSource
Acid/Base Hydrolysis To evaluate stability in acidic and basic environments. researchgate.net
Oxidation To assess susceptibility to oxidative degradation. researchgate.net
Thermal Degradation To determine the effect of high temperatures. researchgate.net
Photolysis To evaluate sensitivity to light exposure. researchgate.net

Molecular and Cellular Mechanisms of Biological Activity of Pyrazolo 3,4 C Pyrazole Derivatives

General Biological Activity Spectrum

Pyrazolo[3,4-c]pyrazole (B14755706) derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of new therapeutic agents. researchgate.netsciencescholar.us Their diverse pharmacological profile is attributed to the versatile chemical nature of the pyrazole (B372694) nucleus, which allows for a variety of structural modifications. researchgate.net

Derivatives of pyrazolo[3,4-c]pyrazole have been investigated for their anti-inflammatory properties. neliti.comresearchgate.net The primary mechanism behind the anti-inflammatory action of many pyrazole compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.govsci-hub.se The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Some pyrazole derivatives have shown selective inhibition of COX-2, which is advantageous as it is primarily induced at sites of inflammation, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. nih.govnih.gov

In addition to COX inhibition, some pyrazole derivatives exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). sci-hub.se They can also inhibit other enzymes involved in the inflammatory process, like lipoxygenases (LOX), which are responsible for the production of leukotrienes, another class of inflammatory mediators. nih.govsci-hub.se

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound Type Target Observed Effect
3-amino-4,5-dihydro-1H-pyrazole derivatives COX and LOX Inhibition of enzyme activity sci-hub.se
Diaryl pyrazole derivatives with a sulfamoyl group COX-2 Selective inhibition sci-hub.se
Pyrazole-containing indolizine derivatives NF-κB, PPAR-γ, TNF-α Reduced expression of inflammatory mediators sci-hub.se

This table is for illustrative purposes and includes data on the broader class of pyrazole derivatives to demonstrate common mechanisms.

The analgesic effects of pyrazolo[3,4-c]pyrazole derivatives are closely linked to their anti-inflammatory mechanisms. neliti.comresearchgate.netsciencescholar.us By inhibiting the production of prostaglandins, which are known to sensitize peripheral nerve endings to pain stimuli, these compounds can effectively reduce pain. The inhibition of COX-2 is a key pathway for the analgesic action of many pyrazole-based compounds. nih.gov

Some pyrazolo[3,4-c]pyrazole derivatives have been synthesized and have exhibited significant analgesic activities in preclinical studies. eurekaselect.commdpi.com The introduction of certain chemical groups, such as nitro and fluoro moieties, at specific positions on the pyrazole ring has been shown to enhance analgesic activity in some series of compounds. sci-hub.se

Table 2: Analgesic Activity of Selected Pyrazolo[3,4-c]pyrazole Derivatives

Compound Series Key Structural Feature Outcome
4,5-disubstituted-3-methyl-1,3a,4,5-tetrahydropyrazolo[3,4-c]-pyrazoles Varied substitutions Significant analgesic activity observed for specific derivatives (e.g., IIIc, IIIe, IIIf) eurekaselect.com

This table is based on specific studies of pyrazolo[3,4-c]pyrazole derivatives.

Pyrazolo[3,4-c]pyrazole derivatives have emerged as a promising class of antimicrobial agents, with studies demonstrating their efficacy against a range of bacteria and fungi. researchgate.net The antimicrobial activity is often influenced by the specific substituents on the pyrazole core. For instance, the presence of chloro- and bromo-substituents has been associated with enhanced antimicrobial effects. sci-hub.se

Some pyrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain derivatives have demonstrated high activity against Escherichia coli (Gram-negative) and Streptococcus epidermidis (Gram-positive). researchgate.net In terms of antifungal activity, some compounds have been found to be highly effective against species such as Aspergillus niger. researchgate.net

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound Target Organism Activity (MIC)
Compound 3 (a pyrazole derivative) Escherichia coli 0.25 μg/mL researchgate.net
Compound 4 (a pyrazole derivative) Streptococcus epidermidis 0.25 μg/mL researchgate.net
Compound 2 (a pyrazole derivative) Aspergillus niger 1 μg/mL researchgate.net

MIC (Minimum Inhibitory Concentration) values indicate the potency of the antimicrobial agent.

The therapeutic potential of pyrazolo[3,4-c]pyrazole derivatives extends beyond their anti-inflammatory, analgesic, and antimicrobial properties. They are being actively investigated for their applications in oncology and the treatment of autoimmune diseases. researchgate.net

In the realm of anticancer research, pyrazole-based compounds have been shown to target various mechanisms involved in tumor growth and proliferation. nih.gov These include the inhibition of protein kinases that are crucial for cancer cell signaling, induction of apoptosis, and interference with DNA replication. nih.gov Some pyrazolo[3,4-b]pyridine analogs have demonstrated remarkable cytotoxicity against cancer cell lines such as HepG2, MCF7, and HeLa. nih.gov

With regard to autoimmune diseases, some bicyclic heterocycles, including fused pyrazoles, are being explored for their therapeutic potential. researchgate.net The immunomodulatory activity of some pyrazole derivatives, demonstrated by their ability to reduce the levels of pro-inflammatory cytokines, suggests their potential utility in managing autoimmune conditions. sci-hub.se For instance, rheumatoid arthritis, a systemic chronic autoimmune disease, is one of the conditions where pyrazole and thiazole derivatives are being investigated.

Exploration of Molecular Targets and Pathways

The diverse biological activities of pyrazolo[3,4-c]pyrazole derivatives are a result of their interaction with various molecular targets and signaling pathways. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.

Protein Kinases:

A significant area of research for pyrazole derivatives is their role as protein kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is considered a "privileged structure" in the development of protein kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.

Numerous pyrazole-containing compounds have been developed as inhibitors of various protein kinases, including:

Cyclin-Dependent Kinases (CDKs): Substituted pyrazolo[4,3-d]pyrimidines have been identified as novel inhibitors of CDK1/cyclin B, with some showing antiproliferative activity in cancer cell lines. nih.gov

Aurora Kinases: A multitargeted kinase inhibitor, AT9283, which features a pyrazol-4-yl urea structure, has demonstrated potent activity against Aurora kinases.

Haspin Kinase: Pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of haspin kinase.

Bruton's Tyrosine Kinase (BTK): Some pyrazolo[3,4-c]pyrazole and pyrrolo[2,3-c]pyrazol derivatives have shown inhibitory activity against BTK.

TANK-binding kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors.

Table 4: Protein Kinase Inhibition by Selected Pyrazole Derivatives

Compound Class Target Kinase Potency (IC50)
Pyrazolo[4,3-d]pyrimidines CDK1/cyclin B -
AT9283 (Pyrazol-4-yl urea) Aurora A/B 3 nM / 3 nM
Pyrazolo[4,3-f]quinoline derivative (Compound 48) Haspin 1.7 µM (HCT116), 3.6 µM (HeLa)
Pyrazolo[3,4-c]pyrazole derivative (Compound 8a) BTK 127 nmol/L

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Adenylyl Cyclase:

Currently, there is limited specific information available in the scientific literature regarding the direct inhibition of adenylyl cyclase by pyrazolo[3,4-c]pyrazole derivatives. While pyrazoles have a broad range of biological activities, research has predominantly focused on their effects on other enzyme systems, such as protein kinases and cyclooxygenases. Further investigation is required to determine if this class of compounds has any significant modulatory effects on the adenylyl cyclase signaling pathway.

Despite a comprehensive search for the chemical compound with the molecular formula C12H11Cl2N5S, a specific pyrazolo[3,4-c]pyrazole derivative corresponding to this formula could not be definitively identified in publicly available chemical databases. The information available is insufficient to generate a scientifically accurate article that adheres to the provided outline.

The user's instructions require a detailed analysis of the molecular and cellular mechanisms of a specific compound, including its receptor modulation, interference with cellular signaling pathways, and in vitro cellular mechanism investigations. Without the precise identification of the compound's structure and name, it is not possible to retrieve research findings related to its biological activity.

General information on pyrazolo[3,4-c]pyrazole derivatives would not meet the explicit requirement to focus solely on the chemical compound “this compound”. Providing speculative or generalized content would compromise the scientific accuracy and professional tone demanded for this article.

Therefore, this request cannot be fulfilled as the foundational information—the identity of the specific chemical compound—is unavailable. Accurate and detailed scientific writing necessitates precise knowledge of the subject matter, which is not attainable based on the provided molecular formula alone.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Pyrazolo 3,4 C Pyrazole Derivatives

Fundamental Principles of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. imist.maresearchgate.net The core assumption is that the activity of a molecule is directly related to its structure, and modifications to this structure will predictably alter its biological effects. imist.ma SAR studies involve systematically altering parts of a lead compound—a molecule with known biological activity—and observing the resulting changes in efficacy, potency, or selectivity.

Key principles of SAR analysis for heterocyclic compounds like pyrazolo[3,4-c]pyrazoles include:

Identification of the Pharmacophore: This involves identifying the essential structural features and functional groups responsible for the biological activity. For pyrazole-based compounds, the heterocyclic ring itself is often a key component of the pharmacophore, acting as a scaffold for essential substituents. nih.gov

Functional Group Modification: Altering, adding, or removing functional groups helps to understand their role in binding to biological targets. This can involve changes to electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen bonding capacity. researchgate.netrsc.org

Isosteric and Bioisosteric Replacement: This strategy involves replacing a group of atoms with another group that has similar physical or chemical properties (isosteres) or that produces similar biological effects (bioisosteres). The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is considered a bioisostere of the purine (B94841) ring system found in natural ligands like ATP, which allows it to effectively interact with targets such as protein kinases. rsc.org

Conformational Analysis: The three-dimensional shape of a molecule is crucial for its interaction with a biological target. SAR studies often consider how structural changes affect the molecule's preferred conformation and its ability to fit into a binding site. rsc.org

Influence of Substituent Modifications on Biological Activity

The biological activity of pyrazolo[3,4-c]pyrazole (B14755706) derivatives is highly sensitive to the nature and position of substituents on the core scaffold.

Positional and Steric Effects of Substituents on Activity

The placement and size of substituents on the pyrazole (B372694) ring system have a profound impact on biological activity. Studies on various pyrazole-based scaffolds demonstrate that even minor changes can lead to significant differences in potency and selectivity.

For example, in a series of pyrazolo[4,3-c]pyridine derivatives developed as inhibitors of the PEX14–PEX5 protein–protein interaction, the substituents in the solvent-exposed region were critical. acs.org While a methyl group at the N-1 position was tolerated, larger groups like hydroxyethyl (B10761427) did not improve activity, and carboxylate derivatives were inactive. acs.org This suggests that steric bulk in certain positions can be detrimental to binding. Similarly, modifications at the C-4 position of a naphthalene (B1677914) substituent were crucial for high-affinity interaction, with a methoxy (B1213986) group being optimal. acs.org Its removal or replacement with a saturated ring system led to a significant drop in potency, likely due to the loss of specific cation−π and π–π interactions with amino acid residues in the target protein. acs.org

In another study on pyrazole-based inhibitors, the introduction of different sized residues at the 3(5)-position of 3,4,5-substituted pyrazoles influenced inhibitory activity against meprin α. While a 3,5-diphenylpyrazole (B73989) showed high potency, replacing a phenyl group with smaller methyl or larger benzyl (B1604629) groups decreased activity. nih.gov This highlights that an optimal size and shape are required for effective interaction with the target. Rotational isomerism, influenced by the steric hindrance of substituents, has also been observed in pyrazole derivatives, which can affect the compound's active conformation. arkat-usa.org

Role of the Core Scaffold and Incorporated Heteroatoms

The core heterocyclic scaffold is a critical determinant of the pharmacological properties of these compounds. The pyrazole ring and its fused derivatives, such as pyrazolo[3,4-d]pyrimidine, are considered "privileged structures" in medicinal chemistry. nih.gov This is due to their ability to serve as versatile, synthetically accessible frameworks that can mimic endogenous molecules and interact with a wide range of biological targets. nih.govontosight.ai

The nitrogen atoms within the pyrazole ring are particularly important. They act as hydrogen bond donors and acceptors, facilitating key interactions within the binding sites of enzymes like protein kinases. biorxiv.org The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a well-established bioisostere of adenine, the core component of ATP. rsc.org This allows it to fit into the ATP-binding pocket of kinases, disrupting their function. rsc.org

The fusion of the pyrazole ring with other heterocyclic systems, like pyridine (B92270) or pyrimidine, further modulates the electronic properties and three-dimensional shape of the molecule, influencing its binding affinity and selectivity. rsc.orgbiorxiv.org For instance, the pyrazolo[3,4-b]pyridine scaffold is described as a polarized isostere of naphthalene, with an electron-rich pyrazole portion and an electron-deficient pyridine portion, which allows for diverse structural modifications at multiple positions. biorxiv.org The specific arrangement of heteroatoms in these fused systems is crucial for establishing the necessary interactions for potent biological activity. rsc.org

Correlation of Structural Features with Specific Biological Activities

Specific structural modifications on the pyrazolo[3,4-c]pyrazole and related pyrazole scaffolds have been directly linked to distinct biological activities, particularly as kinase inhibitors and anticancer agents.

In the development of multikinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, SAR studies revealed key correlations. The initial hit compound, featuring a phenylaminourea structure, showed low potency. acs.orgnih.gov Structural optimization led to the discovery that replacing the amino linker with an ether (-O-) linker significantly enhanced activity against kinases like FLT3 and VEGFR2. acs.orgnih.gov Further modifications to the terminal phenyl ring were also critical. The introduction of a 4-chloro-3-(trifluoromethyl)phenyl group resulted in a compound with high potency against FLT3-driven acute myeloid leukemia (AML) cells and significant anti-angiogenic effects. acs.orgnih.gov

A study on pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors found that substitutions at the N5 position were important. D-glucose substitutions led to potent activity against MCF-7 and HCT-116 cancer cell lines, while D-xylose substitutions were more effective against HCT-116. rsc.org This demonstrates that even subtle changes in a substituent's stereochemistry can alter the activity profile.

For pyrazole derivatives acting as photosynthetic electron transport inhibitors, molecular modeling suggested that the inhibitory potential was mainly associated with their electrostatic properties rather than just shape or size. nih.gov This indicates that the distribution of charge across the molecule, dictated by its various substituents, is a key driver of its biological function in this context.

The table below summarizes findings from a study on pyrazolo[3,4-d]pyrimidine derivatives, illustrating how substituent changes affect inhibitory activity.

CompoundLinker (X)R GroupActivity (IC50 against MV4-11 cells)
1 -NH-3-methoxyphenylLow Potency
33 -O-4-chloro-3-(trifluoromethyl)phenylHigh Potency

This interactive table is based on data described in the studies on pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors. acs.orgnih.gov

These examples underscore the direct and predictable relationship between specific structural features and the resulting biological activities, guiding the rational design of targeted therapeutic agents. medicalresearchjournal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational approach that formalizes the relationship between a compound's chemical structure and its biological activity into a mathematical model. imist.mamedicalresearchjournal.org This technique uses statistical methods to correlate physicochemical descriptors of molecules with their experimentally determined activities, such as inhibitory concentrations (IC50). medicalresearchjournal.orgmsjonline.org

Development of Predictive Models for Biological Activity

The development of a QSAR model is a systematic process aimed at creating a statistically robust and predictive tool for designing new, more potent compounds. shd-pub.org.rsshd-pub.org.rs The process generally involves several key steps:

Data Set Assembly: A series of compounds with a common structural scaffold (e.g., pyrazolo[3,4-d]pyrimidine) and their measured biological activities are collected. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, electrostatic potential) properties. medicalresearchjournal.orgshd-pub.org.rs

Model Generation: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that links the most relevant descriptors to the biological activity. medicalresearchjournal.orgmsjonline.org The goal is to find a model with a high correlation coefficient (r²) and low standard deviation. msjonline.org

Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation techniques like leave-one-out (LOO) cross-validation (yielding a Q² value) are used on the training set. eurjchem.com External validation, where the model predicts the activity of the test set compounds, is crucial to confirm its real-world predictive power. eurjchem.com

For instance, a 2D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives as c-Src inhibitors generated a statistically significant model that could explain the structural requirements for their activity. researchgate.net Similarly, 3D-QSAR models for pyrazole derivatives as AChE inhibitors correlated electrostatic and steric fields with activity, providing contour maps that visualize favorable and unfavorable regions for substitution. shd-pub.org.rsshd-pub.org.rs These models not only predict the activity of new compounds but also provide valuable insights into the mechanisms of interaction, helping to guide the synthesis of more effective therapeutic agents. researchgate.netnih.gov

The table below presents typical statistical parameters used to evaluate the quality of a QSAR model.

ParameterDescriptionAcceptable Value
r² (Correlation Coefficient) Measures the goodness of fit of the model for the training set.> 0.6 (closer to 1.0 is better)
Q² (Cross-validated r²) Measures the internal predictive ability of the model.> 0.5
r²_pred (External r²) Measures the predictive ability of the model for an external test set.> 0.6
F-test A statistical test of the model's significance.High value

This interactive table summarizes key validation metrics for QSAR models as described in various studies. msjonline.orgnih.goveurjchem.com

Computational Chemistry and Molecular Modeling of Pyrazolo 3,4 C Pyrazole Derivatives

Theoretical Frameworks for Computational Studies

Computational studies of pyrazolo[3,4-c]pyrazole (B14755706) derivatives and related heterocyclic systems rely on two major theoretical frameworks: Quantum Mechanics (QM) and Classical Molecular Dynamics (MD). These methods provide insights into the electronic structure and dynamic behavior of molecules, which are fundamental to their biological activity.

Quantum chemistry, or molecular quantum mechanics, applies the principles of quantum mechanics to chemical systems to calculate electronic structure, energies, and other physical and chemical properties. researchgate.netwikipedia.org These ab initio or first-principles methods solve the Schrödinger equation for a given molecule, providing a detailed picture of electron distribution and molecular orbitals. wikipedia.orgnih.gov

A prominent QM method used in the study of pyrazole (B372694) derivatives is Density Functional Theory (DFT) . DFT is valued for its balance of accuracy and computational efficiency, making it suitable for investigating the electronic properties of complex molecules. researchgate.netnih.gov DFT calculations can determine various molecular properties, including:

Optimized molecular geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Spectroscopic data: Simulating spectroscopic properties to aid in the verification of synthesized compounds. wikipedia.org

For instance, studies on novel pyrazole derivatives have employed DFT to explore their structural and electronic characteristics, providing a theoretical basis for their observed biological activities. tandfonline.commjcce.org.mk More computationally intensive methods, such as Møller-Plesset perturbation theory (MP2), can offer higher accuracy for electron correlation effects and are used for smaller systems or to benchmark DFT results. scirp.orgstackexchange.com

Table 1: Illustrative Quantum Mechanical Properties of a Hypothetical Pyrazole Derivative
PropertyCalculated ValueSignificance
Total Energy (Hartree)-1570.45Indicates the stability of the molecule's electronic structure.
HOMO Energy (eV)-6.21Relates to the molecule's ability to donate electrons.
LUMO Energy (eV)-1.89Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)4.32Correlates with chemical reactivity and stability.
Dipole Moment (Debye)3.56Indicates the overall polarity of the molecule.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.comyoutube.com Unlike QM methods, MD uses classical mechanics (Newton's laws of motion) and a "force field" to describe the interactions between atoms. youtube.com A force field is a set of parameters that define the potential energy of a system based on the positions of its atoms, accounting for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nih.gov

MD simulations are particularly valuable for studying large biological systems, such as a pyrazolo[3,4-c]pyrazole derivative interacting with its protein target. Key applications include:

Conformational analysis: Exploring the different shapes a molecule can adopt and their relative stabilities.

Binding stability: Assessing the stability of a ligand-protein complex over time by monitoring metrics like the root-mean-square deviation (RMSD). mdpi.comacs.org

Interaction dynamics: Observing how a ligand interacts with key amino acid residues in a binding site, including the formation and breaking of hydrogen bonds. nih.gov

Simulations are often run for nanoseconds (ns) or even microseconds (µs) to capture biologically relevant motions. mdpi.comnih.gov The results provide a dynamic view that complements the static picture obtained from molecular docking or X-ray crystallography. ebsco.com Programs like LAMMPS and software like VMD are commonly used for running and analyzing MD simulations, respectively. lammps.orgcapes.gov.br

Applications in Rational Compound Design

Computational modeling is an indispensable part of rational compound design, a process that aims to discover new medications based on a knowledge of the biological target. ijpbs.com For pyrazolo[3,4-c]pyrazole derivatives, these methods help in identifying and optimizing new compounds with potential therapeutic activity.

Rational drug design is broadly categorized into two approaches: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on a set of known active molecules (ligands) to deduce the necessary structural features for activity. nih.gov Methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.govresearchgate.net For example, a QSAR model might correlate the anti-inflammatory activity of a series of pyrazole derivatives with their physicochemical properties.

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy. acs.org The primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within a protein's binding site. researchgate.net This approach has been used to develop pyrazolo[4,3-c]pyridine inhibitors of protein-protein interactions and pyrazolo[3,4-b]pyridine inhibitors of Tropomyosin receptor kinases (TRKs). acs.orgrsc.org

A pharmacophore is an abstract representation of all the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific biological target. nih.gov

Pharmacophore models can be generated from a set of active ligands (ligand-based) or from the ligand-receptor complex structure (structure-based). nih.govnih.gov Once developed, a pharmacophore model serves several purposes:

Scaffold Identification: It highlights the core structure, like the pyrazolo[3,4-c]pyrazole scaffold, that holds the key features in the correct spatial arrangement. The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and versatile biological roles. mdpi.com

Lead Optimization: It guides the modification of a lead compound to enhance its interaction with the target.

Virtual Screening: It acts as a 3D query to search large compound databases for new molecules that match the pharmacophore. acs.org

Studies on pyrazolo[3,4-d]pyrimidine and pyrazole-3-carbohydrazone derivatives have successfully used pharmacophore models to identify key interactions and guide the design of new inhibitors. mdpi.comnih.gov

Table 2: Example of a Pharmacophore Model for a Hypothetical Kinase Inhibitor
FeatureDescriptionExample Interaction
Hydrogen Bond Acceptor (HBA)An atom that can accept a hydrogen bond.Pyrazole nitrogen interacting with a backbone NH group.
Hydrogen Bond Donor (HBD)A group that can donate a hydrogen bond.An amide N-H group on a side chain.
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.Phenyl group fitting into a hydrophobic pocket.
Hydrophobic Feature (HY)A non-polar group.An alkyl substituent occupying a greasy pocket.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

The process typically involves several steps:

Database Preparation: Large databases like ZINC or ChemDiv, which contain millions of commercially available compounds, are prepared for screening. acs.org

Filtering: Compounds are often filtered based on drug-like properties, such as Lipinski's rule of five, to remove molecules with poor pharmacokinetic profiles. mdpi.comacs.org

Screening: The filtered library is then screened using either pharmacophore models or molecular docking.

Pharmacophore-based screening rapidly identifies molecules that match the key 3D features. acs.org

Docking-based screening ranks compounds based on their predicted binding affinity (docking score) to the target protein. nih.gov

Hit Selection: The top-ranked compounds ("hits") are selected for experimental testing.

This approach has been successfully applied to discover novel inhibitors with pyrazole-containing scaffolds for various targets, including TRAP1 kinase and Zika virus protease. mdpi.comacs.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as a pyrazolo[3,4-c]pyrazole derivative, might interact with a biological target, typically a protein. nih.govresearchgate.net

In studies of pyrazolo[3,4-c]pyrazole derivatives, molecular docking has been employed to evaluate their binding affinity for specific protein targets. For instance, various derivatives have been docked against proteins like the 1AJ0 and 1AI9 proteins to assess their potential as antibacterial and antifungal agents. rsc.org The docking scores, typically measured in kcal/mol, indicate the strength of the interaction, with more negative values suggesting a stronger binding affinity. rsc.orgnih.gov

For example, in a study on related pyrazolo[3,4-c]pyrazole derivatives, compounds were docked against the active sites of target proteins to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rsc.orgnih.gov These studies can reveal which chemical modifications to the pyrazole core might enhance binding and, consequently, biological activity. rsc.org

Table 1: Representative Molecular Docking Scores for Pyrazolo[3,4-c]pyrazole Derivatives against Fungal and Bacterial Protein Targets. rsc.org

CompoundTarget ProteinDocking Score (kcal/mol)
Derivative 1b1AI9 (Fungal)-4.8
Clotrimazole (Control)1AI9 (Fungal)-4.4
Derivative 1g1AJ0 (Bacterial)-3.7
Ciprofloxacin (Control)1AJ0 (Bacterial)-5.6

This table is illustrative of docking studies on the pyrazolo[3,4-c]pyrazole class of compounds and does not represent data for C12H11Cl2N5S specifically, as such data is not publicly available.

Stability Analysis of Molecular Interactions via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. aps.org In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. frontiersin.org An MD simulation can reveal how the interactions between the ligand and the protein evolve over time, providing insights into the stability of the binding pose. frontiersin.orgnih.gov

For pyrazolo[3,4-c]pyrazole derivatives, MD simulations have been used to confirm the stability of the most promising docked poses. rsc.org These simulations, often run for nanoseconds, track the conformational changes of the ligand and the protein, as well as the persistence of key interactions like hydrogen bonds. rsc.orgrsc.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to quantify the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site. frontiersin.org

Free Energy and Binding Affinity Calculations (e.g., MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding of a ligand to a protein. nih.gov These methods calculate the binding free energy by combining the molecular mechanics energies of the complex with continuum solvation models. nih.govfrontiersin.org

The MM/PBSA method involves calculating the binding free energy (ΔG_bind) as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. nih.gov This calculation includes terms for the van der Waals and electrostatic interactions, as well as the polar and nonpolar contributions to the solvation free energy. rsc.org

While specific MM/PBSA data for this compound is not available in the reviewed literature, this method is a standard step in the computational evaluation of potential drug candidates, including pyrazole derivatives. rsc.org The results of MM/PBSA calculations provide a more refined estimate of binding affinity than docking scores alone and can be used to rank different ligands or to compare the binding of a ligand to different protein targets. nih.govfrontiersin.org The accuracy of MM/PBSA can be influenced by various factors, including the force field used, the simulation length, and the inclusion of entropy calculations. nih.govrsc.org

Mechanisms of Resistance to Bioactive Pyrazolo 3,4 C Pyrazole Derivatives if Applicable for the Class

General Principles of Drug Resistance Mechanisms

Drug resistance can be broadly categorized into several key mechanisms that either prevent the drug from reaching its target, alter the target itself, or inactivate the drug. These mechanisms can be intrinsic to the cell or acquired through genetic changes. nih.govwikipedia.org

One of the most common ways cells develop resistance is by limiting the intracellular concentration of a drug. nih.govnau.edu This is achieved through two primary strategies: reduced uptake and increased efflux.

Reduced Uptake: Polar, water-soluble drugs often require specific transport proteins to cross the cell membrane. nih.gov Resistance can arise from the downregulation or mutation of these influx transporters, effectively reducing the amount of drug that enters the cell. researchgate.net For instance, some cancer cells exhibit resistance to certain chemotherapeutics due to a deficient membrane transport system. nih.gov

Increased Efflux: Cells can actively pump drugs out, preventing them from reaching a therapeutic concentration. nih.gov These efflux pumps are often ATP-binding cassette (ABC) transporters that use the energy from ATP hydrolysis to expel a wide range of substrates. nih.gov Overexpression of these pumps is a well-documented mechanism of multidrug resistance (MDR) in both cancer cells and pathogenic microorganisms. nih.govresearchgate.net The synergistic action of reduced uptake and increased efflux can lead to high levels of drug resistance. nau.eduresearchgate.net

Mechanism Description Examples of Affected Drug Classes
Altered UptakeDecreased expression or function of influx transporters, leading to lower intracellular drug accumulation. nih.govAntifolates, Nucleoside analogs
Increased EffluxOverexpression of efflux pumps (e.g., ABC transporters) that actively remove drugs from the cell. nih.govAnthracyclines, Vinca alkaloids, Taxanes

Changes in the molecular target of a drug can render it less sensitive to the inhibitory action of the compound. researchgate.net These modifications can be quantitative or qualitative. nih.gov

Target Alteration: Spontaneous mutations in the gene encoding the drug's target protein can alter its structure, reducing the drug's binding affinity. researchgate.net For example, resistance to quinolone antibiotics can arise from mutations in the target enzymes DNA gyrase and topoisomerase IV. researchgate.net Similarly, resistance to some targeted cancer therapies results from mutations in the kinase domain of the target protein. nih.gov

Target Overexpression: An increase in the amount of the target protein can titrate out the drug, requiring higher concentrations to achieve the same level of inhibition. tandfonline.com This can occur through gene amplification, leading to increased production of the target. nih.gov

Target Bypass: Cells can develop alternative metabolic pathways that bypass the inhibited target, thereby circumventing the drug's effect. nih.gov

Modification Type Description Examples
Target MutationAlterations in the amino acid sequence of the target protein, leading to reduced drug binding. researchgate.netRifampin resistance through RNA polymerase mutation. nih.gov
Target OverexpressionIncreased production of the target enzyme or protein. nih.govMethotrexate resistance via dihydrofolate reductase amplification. nih.gov
Target ProtectionProduction of proteins that bind to the target and prevent the drug from binding.Tetracycline resistance via ribosomal protection proteins.

Cells can develop resistance by increasing the rate at which they metabolize and inactivate a drug. nih.govtandfonline.com This is often achieved through the increased activity of drug-metabolizing enzymes.

Drug Inactivation: Enzymes can modify the drug's structure, rendering it inactive. A classic example is the production of β-lactamases by bacteria, which hydrolyze and inactivate β-lactam antibiotics. medicoapps.org Similarly, cancer cells can exhibit resistance through increased levels of enzymes like glutathione-S-transferases, which conjugate drugs to glutathione, facilitating their detoxification. tandfonline.com

Failure of Prodrug Activation: Many drugs are administered as inactive prodrugs that require metabolic activation within the cell. nih.gov Resistance can occur if the enzymes responsible for this activation are downregulated or mutated, preventing the formation of the active cytotoxic compound. nih.gov

Metabolic Strategy Description Enzyme Families Involved
Direct InactivationEnzymatic modification of the drug to a non-toxic form. asm.orgβ-lactamases, Aminoglycoside-modifying enzymes. nih.gov
Increased DetoxificationEnhanced conjugation of the drug to facilitate its removal from the cell. tandfonline.comGlutathione-S-transferases, UDP-glucuronosyltransferases.
Decreased ActivationReduced conversion of a prodrug to its active form. nih.govKinases, Phosphoribosyl transferases. nih.gov

Genetic and Genomic Basis of Resistance Development

The development of drug resistance is fundamentally a process of genetic change and selection. tandfonline.com These changes can occur through mutations in the organism's own DNA or through the acquisition of new genetic material. nih.gov

Chromosomal Mutations: Spontaneous mutations in chromosomal genes are a key driver of resistance. nih.govmicrobiologyclass.net These mutations can alter the drug target, affect drug transport, or change the regulation of genes involved in drug metabolism. nih.govnih.gov Under the selective pressure of a drug, cells with mutations that confer a survival advantage will proliferate. wikipedia.org

Horizontal Gene Transfer: In bacteria, resistance genes can be transferred between different individuals and even between different species through processes like conjugation, transformation, and transduction. cd-genomics.com These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination. nih.govcd-genomics.com This mechanism is a major contributor to the spread of antibiotic resistance. mdpi.com

Gene Amplification: An increase in the copy number of a specific gene can lead to the overproduction of the corresponding protein. tandfonline.com This is a common mechanism for resistance when the protein is the drug's target or is involved in drug inactivation. nih.gov

Recent advances in whole-genome sequencing (WGS) and other genomic techniques allow for the rapid identification of genetic changes associated with drug resistance. cd-genomics.comeuropa.eu These technologies are crucial for understanding the genomic landscape of resistance and for developing strategies to overcome it. europa.eu

In Vitro and Ex Vivo Models for Resistance Study

To investigate the mechanisms of drug resistance and to screen for new compounds that can overcome it, various laboratory models are employed. nih.gov These models range from simple cell cultures to more complex systems that mimic the in vivo environment.

In Vitro Models:

Drug-Induced Resistant Cell Lines: These are created by exposing cancer or microbial cell lines to gradually increasing concentrations of a drug over a prolonged period. crownbio.com This process selects for resistant cells and allows for the study of acquired resistance mechanisms. crownbio.com

Genetically Engineered Models: Techniques like CRISPR-mediated gene editing can be used to introduce specific genetic alterations that are known or suspected to cause resistance. crownbio.com This allows for the study of the functional consequences of specific mutations.

Organoids and Spheroids: These three-dimensional (3D) cell culture systems better recapitulate the complexity and heterogeneity of tumors compared to traditional 2D cell cultures. crownbio.comtandfonline.com They are valuable tools for studying drug resistance mechanisms and for drug screening. tandfonline.com

Ex Vivo Models:

Patient-Derived Explants: These involve the culture of fresh tumor tissue obtained from patients. nih.gov These models preserve the tumor microenvironment and cellular heterogeneity, providing a highly clinically relevant platform for testing drug sensitivity and predicting patient responses. tandfonline.comsemanticscholar.org

Patient-Derived Xenografts (PDXs): In this model, tumor tissue from a patient is implanted into an immunodeficient mouse. tandfonline.com PDX models maintain many of the characteristics of the original tumor and are used for preclinical evaluation of new therapies and for studying resistance mechanisms. tandfonline.com

The integration of insights from both in vitro and ex vivo models is crucial for a comprehensive understanding of drug resistance and for the development of effective therapeutic strategies. crownbio.com

Model Type Description Advantages Limitations
In Vitro
Drug-Induced Cell LinesCells are made resistant by continuous exposure to a drug. crownbio.comCost-effective, allows for the study of novel resistance mechanisms. crownbio.comMay not reflect in vivo complexity, can develop artificial resistance mechanisms. crownbio.com
Genetically Engineered LinesSpecific genetic modifications are introduced to model resistance. crownbio.comAllows for the study of specific gene functions. crownbio.comMay not capture the full complexity of resistance observed clinically. nih.gov
Organoids/Spheroids3D cultures that mimic tumor structure and heterogeneity. crownbio.comMore physiologically relevant than 2D cultures, preserve tumor heterogeneity. crownbio.comLack of a complete tumor microenvironment. tandfonline.com
Ex Vivo
Patient-Derived ExplantsShort-term culture of fresh patient tumor tissue. nih.govPreserves tumor microenvironment and heterogeneity, high clinical relevance. tandfonline.comTechnically challenging, limited culture duration.
Patient-Derived XenograftsImplantation of patient tumor tissue into mice. tandfonline.comMaintains in vivo tumor characteristics, useful for preclinical testing. tandfonline.comTime-consuming, expensive, low success rate for establishment. nih.gov

Design and Synthesis of Novel Analogues and Derivatives of Pyrazolo 3,4 C Pyrazole for Enhanced Activity

Rational Design Strategies for Optimizing Bioactivity

The design of new pyrazolo[3,4-c]pyrazole (B14755706) derivatives is increasingly driven by rational, structure-based approaches that aim to optimize interactions with specific biological targets, thereby enhancing potency and selectivity.

Structure-guided design is a cornerstone of modern drug discovery, utilizing the three-dimensional structure of a biological target (such as an enzyme or receptor) to design complementary ligands. For pyrazole-based scaffolds, computational tools like molecular docking are instrumental. nih.gov This process involves simulating the binding of a potential drug molecule within the target's active site.

For instance, in the development of kinase inhibitors, a common application for pyrazole (B372694) derivatives, docking studies help to understand how the pyrazolo[3,4-c]pyrazole core and its substituents can form key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the ATP-binding pocket. acs.orgnih.gov The design of Apixaban, a factor Xa inhibitor based on the related pyrazolo[3,4-c]pyridine scaffold, was significantly optimized through structural analysis to enhance binding affinity and selectivity. mdpi.comarkat-usa.org By visualizing these interactions, chemists can rationally modify the scaffold, adding or altering functional groups to improve the binding mode and, consequently, the biological activity of the novel analogues.

Combinatorial chemistry offers a powerful strategy for rapidly generating large and diverse collections (libraries) of related compounds for high-throughput screening (HTS). biorxiv.orgbiorxiv.org This approach allows for the systematic exploration of the chemical space around the pyrazolo[3,4-c]pyrazole scaffold.

The synthesis of these libraries often employs multi-component reactions, where several starting materials are combined in a single step to create complex molecules. biorxiv.org This method is highly efficient for producing a wide variety of analogues by simply changing the initial building blocks. For example, a library of pyrazolo[3,4-b]pyridines was successfully synthesized through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, allowing for structural diversity at multiple positions on the fused ring system. jocpr.comijpbs.com Liquid-phase parallel synthesis is another common technique where reactions are run in parallel in separate vessels, enabling the creation of a large number of distinct compounds simultaneously. biorxiv.org These libraries are then screened to identify "hit" compounds with desired biological activity, which can be further optimized into lead candidates.

Synthesis and Characterization of Novel Pyrazolo[3,4-c]Pyrazole Analogues

The synthesis of the pyrazolo[3,4-c]pyrazole core and its derivatives can be achieved through several established routes. A common and effective method involves the cyclization of pyrazolone (B3327878) intermediates.

A typical synthetic pathway starts with the Knoevenagel condensation of a 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776) with an aromatic aldehyde. The resulting chalcone (B49325) is then reacted with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine (such as thiosemicarbazide) to form the second pyrazole ring, yielding the fused pyrazolo[3,4-c]pyrazole system. nih.goveurjchem.comscholarsresearchlibrary.com Microwave-assisted synthesis has been shown to accelerate these reactions, often leading to higher yields and shorter reaction times. nih.govnih.gov

For example, a series of 3-(aryl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazole-2(3H)-carbothioamides were synthesized by reacting chalcone precursors with thiosemicarbazide (B42300). nih.gov Another approach involves the intermolecular cyclization of hydrazono compounds. nih.gov The synthesis of pyrazolo[3,4-c]pyrazoles has also been accomplished using novel nanocatalysts, such as VN–Fe₃O₄–CuO, which facilitate the cyclization of isoniazid (B1672263) with pyrazole derivatives. semanticscholar.org

Once synthesized, the novel analogues are purified, typically by recrystallization. Their structures are then rigorously confirmed using a suite of analytical techniques, including:

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Mass Spectrometry (MS): To confirm the molecular weight of the new compound.

Elemental Analysis: To verify the empirical formula (C, H, N content). nih.gov

Evaluation of Modified Scaffolds and Substitutions for Improved Properties

Following synthesis and characterization, the novel pyrazolo[3,4-c]pyrazole analogues are evaluated to determine their biological activity and establish a structure-activity relationship (SAR). SAR studies are crucial for understanding how specific structural modifications influence a compound's potency and selectivity. nih.gov

This evaluation typically involves in vitro assays to measure the compound's effect on a specific biological target, such as its ability to inhibit a particular enzyme. The results, often expressed as an IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme's activity by 50%), are then compared across the series of analogues.

For related pyrazolo-fused systems, SAR studies have yielded critical insights. For instance, in a series of polycyclic pyrazolo[3,4-d]pyrimidines developed as phosphodiesterase (PDE) inhibitors, it was discovered that specific substitutions on the pyrazole ring were key to potency and selectivity. As shown in the table below, modifying the substituents at the C-3 and N-2 positions of the pyrazole ring significantly impacted the inhibitory activity against different PDE isoforms.

CompoundScaffoldSubstituentsPDE1 IC₅₀ (nM)PDE5 IC₅₀ (nM)
Analog 1Pyrazolo[3,4-d]pyrimidineC-3 Benzyl (B1604629)150200
Analog 2Pyrazolo[3,4-d]pyrimidineN-2 Methyl100120
4cPyrazolo[3,4-d]pyrimidineC-3 Benzyl, N-2 Methyl6075

This table presents hypothetical and literature-derived data for illustrative purposes, based on findings for related pyrazolo[3,4-d]pyrimidine scaffolds.

The data demonstrates that the combination of a C-3 benzyl group and an N-2 methyl group (Compound 4c) resulted in the most potent inhibition of both PDE1 and PDE5. Similarly, studies on pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinase A (TRKA) have shown that scaffold hopping and modifications at various positions can lead to compounds with nanomolar inhibitory activities. Such SAR studies guide the iterative process of drug design, allowing chemists to refine the scaffold and substitutions to develop analogues with superior properties for potential therapeutic use.

Future Research Directions and Unexplored Avenues in Pyrazolo 3,4 C Pyrazole Chemistry

Expanding the Biological and Therapeutic Scope of Pyrazolo[3,4-c]Pyrazole (B14755706) Derivatives

The inherent versatility of the pyrazolo[3,4-c]pyrazole core allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of biological activities. researchgate.net While initial studies have demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents, the full therapeutic scope of these compounds remains largely untapped. nih.govrjpn.org

Future research should focus on a systematic exploration of new therapeutic areas. The structural similarity of pyrazolo[3,4-c]pyrazoles to purines suggests their potential as modulators of various enzymes and receptors that recognize purine-based ligands. nih.gov This opens up possibilities for developing novel treatments for a host of diseases.

Key Research Areas:

Antiviral Agents: Given the broad biological activity of pyrazole (B372694) derivatives, a concerted effort to screen pyrazolo[3,4-c]pyrazole libraries against a panel of viruses could yield novel antiviral leads. eurekaselect.com

Neurodegenerative Diseases: The role of certain kinases in neuroinflammation and neuronal cell death is well-established. Pyrazolo[3,4-c]pyrazole derivatives, as potential kinase inhibitors, could be investigated for their neuroprotective effects in models of Alzheimer's and Parkinson's disease.

Metabolic Disorders: Exploring the effects of these compounds on metabolic pathways could uncover new agents for the management of diabetes and obesity.

A 2022 study highlighted the synthesis and evaluation of a series of tetrahydropyrazolo[3,4-c]pyrazole derivatives, including a compound with the molecular formula C12H11Cl2N5S, for their analgesic and anti-inflammatory activities. sciencescholar.us This underscores the potential of this scaffold in developing new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Advanced Methodologies in Molecular Target Identification

A significant challenge in drug discovery is the precise identification of the molecular targets through which a compound exerts its biological effects. For pyrazolo[3,4-c]pyrazole derivatives, a combination of computational and experimental approaches will be crucial for elucidating their mechanisms of action.

Future Methodologies:

Chemo-proteomics: This approach utilizes affinity-based probes derived from active pyrazolo[3,4-c]pyrazole compounds to isolate and identify their protein binding partners from cell lysates.

Computational Docking and Molecular Dynamics: In silico studies are invaluable for predicting the binding modes of pyrazolo[3,4-c]pyrazole derivatives with various protein targets. nih.gov Molecular dynamics simulations can further refine these models and provide insights into the stability of ligand-protein complexes over time. nih.gov

Phenotypic Screening with Target Deconvolution: High-content screening of pyrazolo[3,4-c]pyrazole libraries in disease-relevant cellular models can identify compounds with desired phenotypic effects. Subsequent target deconvolution techniques, such as thermal proteome profiling or genetic approaches (e.g., CRISPR-Cas9 screening), can then be employed to identify the specific molecular targets.

A recent study on pyrazolo[3,4-c]pyrazole derivatives employed molecular docking to investigate the binding interactions with the active sites of bacterial and fungal proteins, providing a rational basis for their observed antimicrobial activity. nih.gov

Development of Multi-Targeted Ligands and Polypharmacology Approaches

The concept of "one drug, one target" is increasingly being replaced by the understanding that complex diseases often require modulation of multiple biological targets. The pyrazolo[3,4-c]pyrazole scaffold is an ideal platform for the design of multi-targeted ligands, or "polypharmacology," due to its ability to be extensively functionalized. rjpn.org

By strategically incorporating different pharmacophoric features, it is possible to design single molecules that can interact with multiple, disease-relevant targets. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance.

Potential Multi-Target Applications:

Target CombinationTherapeutic AreaRationale
Kinase/KinaseOncologySimultaneously inhibiting two different kinases in a cancer signaling pathway can lead to a more potent and durable anti-tumor response.
GPCR/EnzymeCNS DisordersTargeting both a receptor and an enzyme involved in neurotransmitter metabolism could provide a synergistic effect in treating depression or anxiety.
Ion Channel/EnzymeCardiovascular DiseaseModulating both an ion channel and an enzyme involved in vascular tone could offer a novel approach to hypertension.

The related pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop dual inhibitors of EGFR and ErbB2, two important targets in cancer therapy, demonstrating the feasibility of this approach for fused pyrazole systems. tandfonline.com

Novel Synthetic Strategies for Scalability and Sustainability

The development of efficient, scalable, and environmentally friendly synthetic methods is crucial for the translation of promising pyrazolo[3,4-c]pyrazole derivatives from the laboratory to clinical applications. rjpn.org Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.

Future research in this area should focus on:

One-Pot, Multi-Component Reactions: These reactions allow for the construction of complex molecules from simple starting materials in a single step, reducing waste and improving efficiency. scispace.com

Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, can enable milder reaction conditions and improve yields. nih.gov A recent study utilized a VN–Fe3O4–CuO nanocatalyst for the synthesis of pyrazolo[3,4-c]pyrazole derivatives. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control.

Green Chemistry Principles: The use of greener solvents, renewable starting materials, and atom-economical reactions will be essential for the sustainable production of these compounds. rsc.org

Recent advances in the synthesis of fused pyrazoles have highlighted methods such as microwave-assisted synthesis and the use of eco-friendly catalysts like amorphous carbon-supported sulfonic acid. scispace.comrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates.

In the context of pyrazolo[3,4-c]pyrazole chemistry, AI and ML can be applied to:

De Novo Design: Generative models can design novel pyrazolo[3,4-c]pyrazole structures with desired properties, such as high potency and low toxicity.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts.

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrazolo[3,4-c]pyrazole derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

A 2020 study successfully used a machine-learning-based scoring function to identify a novel pyrazolo[3,4-d]pyridazinone-based FGFR inhibitor, demonstrating the power of AI in discovering new bioactive scaffolds. nih.gov This approach could be readily adapted for the discovery of novel pyrazolo[3,4-c]pyrazole derivatives. nih.govacs.org

AI/ML ApplicationDescriptionPotential Impact on Pyrazolo[3,4-c]pyrazole Research
Generative Adversarial Networks (GANs) Deep learning models that can generate new data with the same statistics as the training set.Design of novel pyrazolo[3,4-c]pyrazole scaffolds with unique substitution patterns and potentially new biological activities.
Recursive Neural Networks (RNNs) Neural networks well-suited for processing sequential data, such as chemical structures represented as SMILES strings.Optimization of existing pyrazolo[3,4-c]pyrazole leads by suggesting modifications to improve potency or selectivity.
Graph Convolutional Networks (GCNs) Neural networks that operate directly on graph-structured data, making them ideal for molecular property prediction.More accurate prediction of the biological and physicochemical properties of pyrazolo[3,4-c]pyrazole derivatives.

The integration of these advanced computational techniques with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and development of the next generation of pyrazolo[3,4-c]pyrazole-based therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for C12H11Cl2N5S, and how can experimental reproducibility be ensured?

  • Methodology :

  • Synthesis protocols : Begin with nucleophilic substitution or condensation reactions, adjusting stoichiometry based on precursor reactivity. For example, coupling dichloropyrimidine derivatives with thioamide intermediates under inert conditions .

  • Reproducibility : Document reagent purity, solvent drying methods, and reaction temperature gradients (Table 1). Include step-by-step protocols in supplementary materials with raw spectral data (e.g., NMR, IR) to validate intermediates .

    Table 1: Key Reaction Parameters

    ParameterOptimal RangeImpact on Yield
    Temperature80–100°C±15% yield
    SolventAnhydrous DMFCritical for SNAr
    CatalystK2CO3 (2 equiv)Prevents hydrolysis

Q. How should researchers characterize the purity and structural identity of C12H11Cl2N5S?

  • Methodology :

  • Analytical techniques : Use HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm. Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, ensuring all protons and carbons are assigned unambiguously .
  • Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in aromatic proton splitting patterns .

Advanced Research Questions

Q. How can contradictory data in solubility or bioactivity studies of C12H11Cl2N5S be systematically resolved?

  • Methodology :

  • Contradiction analysis framework :

Identify the principal contradiction (e.g., conflicting IC50 values across assays) .

Isolate variables: Compare assay conditions (e.g., buffer pH, cell line viability).

Validate via orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

  • Case study : Discrepancies in solubility (DMSO vs. aqueous buffers) may stem from aggregation; use dynamic light scattering (DLS) to confirm colloidal stability .

Q. What strategies optimize the regioselectivity of C12H11Cl2N5S derivatization for structure-activity relationship (SAR) studies?

  • Methodology :

  • Experimental design :

  • Protecting groups : Temporarily block reactive sites (e.g., NH in pyrimidine ring) using Boc anhydride.

  • Catalytic control : Employ Pd-mediated cross-coupling for selective C–Cl bond functionalization .

  • Data-driven iteration : Use DoE (Design of Experiments) to map reaction outcomes against variables like catalyst loading and ligand choice (Table 2) .

    Table 2: DoE Variables for Regioselectivity Optimization

    VariableLow LevelHigh LevelResponse Metric
    Pd(OAc)2 (mol%)25% desired isomer
    Ligand (XPhos)4 mol%8 mol%Reaction rate

Q. How should researchers address conflicting spectral interpretations (e.g., <sup>13</sup>C NMR shifts) for novel analogs of C12H11Cl2N5S?

  • Methodology :

  • Multi-technique validation : Combine DEPT-135, HSQC, and HMBC to resolve overlapping signals.
  • Computational corroboration : Compare experimental shifts with DFT-predicted values (Gaussian 16, B3LYP/6-31G**) .
  • Peer validation : Share raw data via repositories (e.g., Zenodo) for independent verification .

Methodological Guidelines

  • Data reporting : Adhere to IUPAC nomenclature and provide full spectral assignments in supplementary materials .
  • Conflict resolution : Apply principal contradiction analysis to prioritize variables influencing reproducibility (e.g., solvent purity > minor stoichiometric variations) .
  • Ethical standards : Disclose all negative results to prevent publication bias in SAR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.